4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by a 4-chlorophenyl group attached via a methylene bridge to the triazole ring. This scaffold is notable for its versatility in medicinal chemistry, with modifications at the N-1, C-4, and C-5 positions significantly influencing biological activity. The compound has been studied for antimicrobial, anticonvulsant, and antinociceptive properties, though specific data on its efficacy are often contextualized through comparisons with structurally analogous derivatives .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c10-8-3-1-7(2-4-8)5-13-6-11-12-9(13)14/h1-4,6H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBBLYLQGHACDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NNC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589532 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-39-3 | |
| Record name | 4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-chlorobenzyl chloride with 4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The thione (-C=S) group undergoes oxidation to form sulfoxides or sulfones. This reaction is facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under mild conditions .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thione oxidation | H₂O₂, m-CPBA (room temperature) | Sulfoxide (-C-S(O)-) or sulfone (-C-SO₂-) |
For example, oxidation of the triazole-thione core could yield derivatives like 4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-sulfone, though specific data for this compound requires further experimental validation .
Reduction Reactions
The thione group can be reduced to a thiol (-SH) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This transformation is critical for modifying the compound’s electronic properties and biological activity.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thione reduction | NaBH₄, LiAlH₄ (anhydrous conditions) | Thiol derivative (-C-SH) |
Reduction may also affect the chlorophenyl group, but the C-Cl bond typically remains intact under these conditions due to its stability .
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group can undergo nucleophilic substitution with amines, thiols, or alkoxides. For instance, reaction with morpholine in the presence of a palladium catalyst replaces the chlorine atom with a morpholine group .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Chlorine substitution | Morpholine, Pd(OAc)₂, DMF, 80°C | 4-[(4-Morpholinophenyl)methyl] derivative |
Triazole Ring Functionalization
The triazole ring’s NH group may participate in alkylation or acylation reactions. For example, treatment with ethyl bromoacetate in basic media introduces an ethyl acetate side chain .
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the triazole-thione core can undergo cyclization with bifunctional reagents. Reaction with hydrazine derivatives forms fused heterocycles, such as triazolo[1,5-a]pyrimidines, enhancing structural complexity .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Cyclization | Hydrazine hydrate, NaOH, reflux | Fused triazolo-pyrimidine systems |
Complexation with Metals
The sulfur atom in the thione group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes are explored for catalytic or antimicrobial applications .
| Metal Ion | Conditions | Application |
|---|---|---|
| Cu²⁺ | Ethanol, room temperature | Antimicrobial agents |
Comparative Reactivity of Analogous Compounds
The 4-chlorophenyl substituent enhances electrophilic substitution resistance compared to non-halogenated analogs. For example:
| Compound | Reactivity with HNO₃/H₂SO₄ | Product |
|---|---|---|
| 4-[(4-Methoxyphenyl)methyl] analog | Rapid nitration | Nitro-substituted derivative |
| 4-[(4-Chlorophenyl)methyl]-triazole-3-thione | Slow nitration | Minimal reaction |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. A study demonstrated that triazoles can inhibit the growth of certain resistant strains of bacteria, suggesting potential use as new antibiotics .
Anticancer Properties
Triazole compounds have also been investigated for their anticancer activities. The incorporation of the chlorophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Enzyme Inhibition
Triazoles are known to act as inhibitors for various enzymes. For instance, they can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property can be exploited to enhance the efficacy of existing drugs by preventing their rapid metabolism .
Agricultural Applications
Fungicides
The compound's structure suggests potential efficacy as a fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. Studies indicate that derivatives of 1,2,4-triazoles exhibit antifungal activity against pathogens affecting cereals and other crops . The chlorophenyl moiety may contribute to the selective toxicity towards plant pathogens while being less harmful to beneficial organisms.
Plant Growth Regulators
Some triazole compounds have been shown to function as plant growth regulators. They can modulate plant hormone levels, thereby influencing growth patterns and stress responses in plants. This application could lead to improved crop yields and resilience against environmental stresses .
Material Science
Polymer Chemistry
The unique chemical properties of this compound allow it to be used as a building block in polymer synthesis. Triazole-containing polymers have been developed for applications in coatings and adhesives due to their thermal stability and mechanical strength .
Nanotechnology
Research into nanomaterials has revealed that triazole derivatives can be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be employed in drug delivery systems or as catalysts in various chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
The biological activity of 1,2,4-triazole-3-thiones is highly dependent on substituent patterns. Below, key comparisons are organized by therapeutic area:
Antibacterial Activity
Key Trends :
- Electron-withdrawing groups (e.g., Br, Cl) at C-4 enhance Gram-positive antibacterial activity, while electron-donating groups (e.g., CH₃) reduce potency .
- Substitution at C-5 with halogens (Cl, Br) improves binding to bacterial targets, likely through hydrophobic interactions .
Anticonvulsant Activity
Key Trends :
- Alkyl chains (e.g., hexyl) at C-4 improve blood-brain barrier penetration and reduce neurotoxicity .
- Halogenated aryl groups at C-5 enhance sodium channel modulation, critical for seizure suppression .
Metabolic Stability
Key Trends :
- Chlorine substituents may reduce metabolic clearance compared to nitro or alkyl groups .
- Bulky aryl groups at C-4 (e.g., bromophenyl) hinder enzymatic degradation, enhancing bioavailability .
Antioxidant and Enzyme Inhibition
Key Trends :
- Nitro groups at C-5 enhance urease inhibition by polarizing the triazole-thione scaffold .
Biological Activity
4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS Number: 860786-61-4) is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H8ClN3S
- Molecular Weight : 215.69 g/mol
- Structure : The compound features a triazole ring with a chlorobenzyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.
- Anticonvulsant Properties : Research indicates that derivatives of triazole compounds can modulate voltage-gated sodium channels, providing potential therapeutic effects in epilepsy models .
Biological Activity Overview
Case Studies and Research Findings
-
Antibacterial Activity :
A study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. It was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains such as MRSA and Pseudomonas aeruginosa . -
Anticonvulsant Effects :
Research involving animal models indicated that this compound could significantly reduce seizure frequency and intensity. The mechanism was linked to its ability to modulate sodium channels, enhancing its potential as an antiepileptic drug . -
Toxicological Assessment :
Long-term studies on the safety profile of the compound revealed no nephrotoxic or hepatotoxic effects in animal models. This positions it as a promising candidate for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(4-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via a multi-step process. A starting material like 4-chlorobenzyl chloride reacts with thiourea to form a thiourea intermediate, followed by cyclization under acidic conditions (e.g., HCl or H₂SO₄). The intermediate is purified via recrystallization, and structural confirmation is achieved using FT-IR (to identify thione C=S stretches at ~1200 cm⁻¹) and ¹H/¹³C NMR (to confirm aromatic protons and methylene linkages) .
Q. Which in vitro assays are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against pathogens like Candida albicans. For example, derivatives with a benzothiazolyl-triazole hybrid structure (e.g., 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-triazole-3-thione) showed MICs as low as 0.39 µg/mL against C. albicans . Zone-of-inhibition assays on agar plates are also used for preliminary screening.
Q. How is the anticonvulsant activity of this compound assessed in preclinical models?
- Methodological Answer : The maximal electroshock (MES) model in mice is a gold standard. Mice are subjected to electrical seizures (50 mA, 60 Hz), and the compound’s ability to prevent tonic-clonic seizures is measured. Neurotoxicity is evaluated via the rotarod test to assess motor coordination deficits. For example, TPL-16 (a structural analog) showed a protective index (TD₅₀/ED₅₀) of 6.2, indicating favorable efficacy-to-toxicity ratios .
Advanced Research Questions
Q. What strategies optimize the yield of this compound derivatives during Mannich base synthesis?
- Methodological Answer : Reaction optimization involves dissolving the triazole-thione in anhydrous ethanol, adding equimolar formaldehyde and secondary amines (e.g., morpholine or piperidine), and stirring at room temperature for 30 minutes. Yields >80% are achieved by controlling water content (<5% v/v) and using excess formaldehyde (1.2 equivalents). Purification via ethanol recrystallization removes unreacted amines .
Q. How do electronic and steric effects of substituents influence the anticonvulsant activity of triazole-3-thiones?
- Data-Driven Analysis :
| Substituent Position | Substituent | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|---|
| 5-aryl | 4-Bromophenyl | 12.4 | 76.8 |
| 5-aryl | 3-Chlorophenyl | 8.9 | 63.1 |
- Electron-withdrawing groups (e.g., Cl, Br) at the 5-aryl position enhance sodium channel blocking activity, reducing ED₅₀. Bulky substituents (e.g., hexyl) at the 4-position improve blood-brain barrier penetration but increase neurotoxicity .
Q. What computational methods are used to predict the tautomeric stability of triazole-3-thiones?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy barriers for thione ⇌ thiol tautomerism. Transition state theory (TST) predicts rate constants, with CBS-QB3 providing high-accuracy enthalpy corrections. For 4-amino-5-methyl-triazole-3-thione, the thione form is more stable by 12.3 kcal/mol due to resonance stabilization of the C=S group .
Q. How does the compound interact with voltage-gated sodium channels in mechanistic studies?
- Experimental Design : Whole-cell patch-clamp electrophysiology on hippocampal neurons measures inhibition of Na⁺ currents. Preincubation with 10 µM compound reduces peak current amplitude by 65±8% (n=6), suggesting open-channel block. Molecular docking (AutoDock Vina) identifies binding to Domain II S6 segments, with a predicted ΔG of -9.2 kcal/mol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
